N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide
Description
N-[3-(BENZENESULFONYL)-1-BENZYL-4,5-DIMETHYL-1H-PYRROL-2-YL]PROPANAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a pyrrole ring, which is further substituted with benzyl and dimethyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C22H24N2O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-benzyl-4,5-dimethylpyrrol-2-yl]propanamide |
InChI |
InChI=1S/C22H24N2O3S/c1-4-20(25)23-22-21(28(26,27)19-13-9-6-10-14-19)16(2)17(3)24(22)15-18-11-7-5-8-12-18/h5-14H,4,15H2,1-3H3,(H,23,25) |
InChI Key |
POXQKWQVPWDWAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(BENZENESULFONYL)-1-BENZYL-4,5-DIMETHYL-1H-PYRROL-2-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyrrole ring. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine. The benzenesulfonyl group is then introduced through a sulfonation reaction using benzenesulfonyl chloride and a base such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(BENZENESULFONYL)-1-BENZYL-4,5-DIMETHYL-1H-PYRROL-2-YL]PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(BENZENESULFONYL)-1-BENZYL-4,5-DIMETHYL-1H-PYRROL-2-YL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of enzymes such as lysine-specific demethylase 1 (LSD1), which plays a role in cancer progression.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new pharmaceuticals and materials.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of N-[3-(BENZENESULFONYL)-1-BENZYL-4,5-DIMETHYL-1H-PYRROL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an LSD1 inhibitor, the compound binds to the active site of the enzyme, preventing it from demethylating histone proteins. This inhibition can lead to changes in gene expression and potentially suppress tumor growth .
Comparison with Similar Compounds
Similar Compounds
N-(3-substituted-phenyl)benzenesulfonamides: These compounds share the benzenesulfonamide core structure and exhibit similar biological activities, such as enzyme inhibition.
Benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring or the sulfonamide group can have diverse chemical and biological properties.
Uniqueness
N-[3-(BENZENESULFONYL)-1-BENZYL-4,5-DIMETHYL-1H-PYRROL-2-YL]PROPANAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
